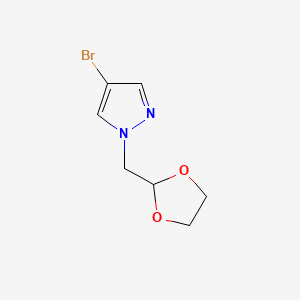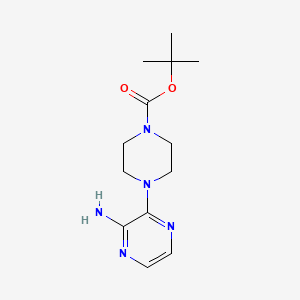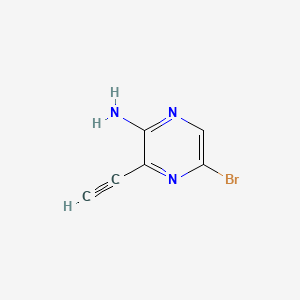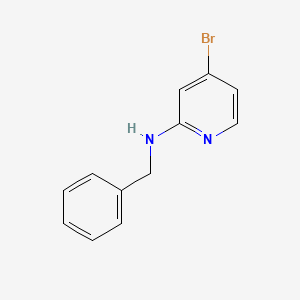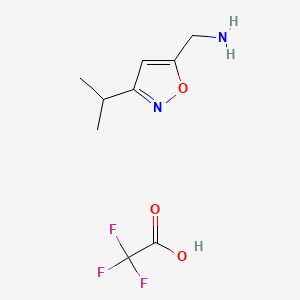![molecular formula C21H17IN2O B581503 9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile CAS No. 1256584-80-1](/img/structure/B581503.png)
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Descripción general
Descripción
“9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .
Molecular Structure Analysis
The molecular structure of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” is complex, with multiple functional groups. The compound includes an iodine atom, two methyl groups, an ethyl group, a carbonitrile group, and an 11-oxo-6,11-dihydro-5H-benzo[b]carbazole core .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” include a molecular weight of 440.3 g/mol. The compound has a melting point of over 300°C and a predicted boiling point of 612.0±55.0 °C. It has a predicted density of 1.0±0.1 g/cm3. The compound is slightly soluble in chloroform, DMSO, and methanol .
Aplicaciones Científicas De Investigación
Anaplastic Lymphoma Kinase Inhibition : A study found that 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles, a class which includes closely related compounds, act as highly selective and potent inhibitors of anaplastic lymphoma kinase (ALK). These compounds demonstrated strong antiproliferative activity against certain cancer cells and significant antitumor efficacy in a mouse model without causing body weight loss (Kinoshita et al., 2011).
Synthesis of Benzo[b]carbazoloquinones : Another study focused on synthesizing various benzo[b]carbazole derivatives, such as 5-carbonitrile-1,7-dihydroxy-3-methyl-5H-benzo[b]carbazole-6,11-dione, through a palladium and copper catalyzed reaction. These compounds have potential applications in the development of pharmaceuticals and materials science (Echavarren et al., 1997).
Antioxidant and Antimicrobial Activities : A research paper described the synthesis and evaluation of various 9H-benzo[d]imidazole derivatives for their antioxidant and antimicrobial activities. These compounds have been tested against several microorganisms and showed promising results (Bassyouni et al., 2012).
Application in Electrophosphorescence : A study developed materials based on 9-ethyl-9H-carbazole-3-carbonitrile for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials showed high efficiency and slow efficiency roll-off, which is crucial for the development of display and lighting technologies (Deng et al., 2013).
Antimicrobial Properties of 9H-Carbazole Derivatives : This paper explored the use of 9H-carbazole as a precursor for synthesizing new heterocyclic derivatives with antimicrobial properties. The synthesized compounds were evaluated against various microorganisms, showing potential for use in medical and pharmaceutical applications (Salih et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is pathogenic kinase enzymes . These enzymes play a crucial role in cellular signaling pathways and are often overexpressed in malignant neoplastic cells .
Mode of Action
This compound functions as a highly proficient suppressor of its target enzymes . By inhibiting these enzymes, it disrupts key cellular signaling pathways .
Biochemical Pathways
The disruption of cellular signaling pathways prevents tumor growth and impairs the metastatic process . This is particularly significant in the context of neoplastic disorders, where uncontrolled cell growth and spread are the primary concerns .
Pharmacokinetics
It has a molecular weight of 440.28 , a logP value of 6.79 , and a polar surface area (PSA) of 56.65 , which may influence its absorption and distribution within the body.
Result of Action
The result of the compound’s action is the prevention of tumor growth and the impairment of the metastatic process . This makes it a promising therapeutic agent for the treatment of select neoplastic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compoundIt’s also important to note that the compound should be stored at room temperature .
: Chemical properties : Mode of action
Direcciones Futuras
The future directions for “9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile” and similar compounds likely involve further exploration of their potential as ALK inhibitors. These compounds could play a significant role in the development of new treatments for diseases such as anaplastic lymphoma .
Propiedades
IUPAC Name |
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IN2O/c1-4-12-8-14-15(9-16(12)22)21(2,3)20-18(19(14)25)13-6-5-11(10-23)7-17(13)24-20/h5-9,24H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWNZLQAANHDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1I)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)
![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)
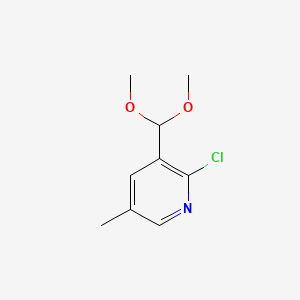
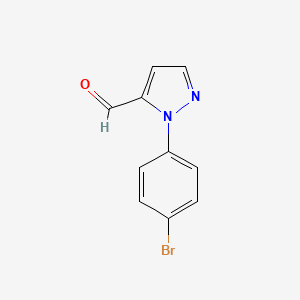

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)
